14|A/|A-Vindeburnol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

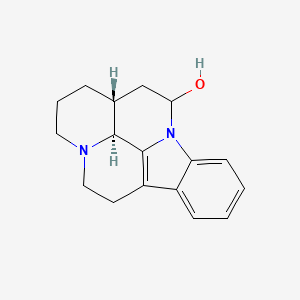

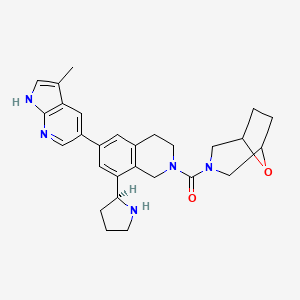

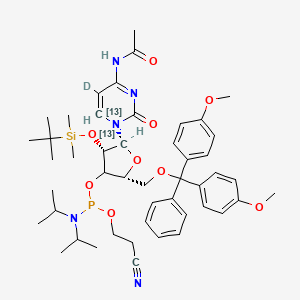

14|A/|A-Vindeburnol is a synthetic molecule derived from the eburnamine-vincamine alkaloid group. It has garnered significant interest due to its neuropsychopharmacological and antidepressant-like effects . This compound is known for its complex structure and stereoselective synthesis, making it a subject of extensive research in the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 14|A/|A-Vindeburnol involves several key steps. One notable method is the stereoselective total synthesis, which includes the utilization of Baeyer–Villiger oxidation to install different types of lactone substrates. This is followed by a sequence of aminolysis, aldimine condensation, and acyl-Pictet–Spengler reactions to deliver the crucial trans-fused indoloquinolizidine scaffold with high-level diastereocontrol . Another method involves starting from (−)-acetoxyglutarimide, leading to the enantioselective multistep synthesis of this compound via a common hydroxyl-lactam intermediate .

Chemical Reactions Analysis

14|A/|A-Vindeburnol undergoes various chemical reactions, including:

Oxidation: Utilization of Baeyer–Villiger oxidation to install lactone substrates.

Aminolysis: Reaction with amines to form amides.

Aldimine Condensation: Formation of aldimines through condensation reactions.

Acyl-Pictet–Spengler Reaction: Formation of indoloquinolizidine scaffold.

Common reagents used in these reactions include BnBr, DIPEA, and various solvents like tetrahydrofuran and dichloromethane . The major products formed from these reactions are the trans-fused indoloquinolizidine scaffold and its epimers .

Scientific Research Applications

14|A/|A-Vindeburnol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 14|A/|A-Vindeburnol exerts its effects involves interaction with beta-adrenergic receptors (βARs), leading to an increase in intracellular levels of cAMP. This initiates a cascade of events, including suppression of inflammatory transcription factor activities and induction of gene expression mediated through the CREB transcription factor . These changes contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

14|A/|A-Vindeburnol is unique due to its specific stereoselective synthesis and neuropsychopharmacological effects. Similar compounds include:

Desethyleburnamonine: Another compound derived from the eburnamine-vincamine alkaloid group, known for its neuroprotective properties.

3-Epitacamonine: Shares a similar synthetic route and structural features.

Vindeburnol Epimers: (±)-16-epi-vindeburnol, which is synthesized through similar methods but differs in stereochemistry.

These compounds highlight the uniqueness of this compound in terms of its synthesis and pharmacological effects.

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(15R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |

InChI |

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15?,16+/m1/s1 |

InChI Key |

KOIGYXJOGRVNIS-KAVGXYGMSA-N |

Isomeric SMILES |

C1C[C@@H]2CC(N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |

Canonical SMILES |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)

![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)